molecular formula C20H12BrF2NO2 B2882938 N-(2-benzoyl-4-bromophenyl)-2,6-difluorobenzamide CAS No. 313395-46-9

N-(2-benzoyl-4-bromophenyl)-2,6-difluorobenzamide

Cat. No.: B2882938
CAS No.: 313395-46-9
M. Wt: 416.222
InChI Key: DACMSVAUXCZPFA-UHFFFAOYSA-N
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Description

Historical Context and Development

The development of this compound builds upon decades of research into halogenated benzamides. Early work on benzamide derivatives, such as 2,6-difluorobenzamide (CAS 18063-0301), established foundational synthesis protocols involving the ammonolysis of difluorobenzoic acid derivatives or hydrolysis of 2,6-difluorobenzonitrile. For example, high-temperature hydrolysis of 2,6-difluorobenzonitrile in aqueous media under controlled conditions yields 2,6-difluorobenzamide with up to 96.2% purity. These methods informed later advancements in synthesizing more complex benzamides, including this compound.

The compound’s synthesis typically involves multi-step reactions:

  • Acylation : 2,4-Dibromoaniline reacts with 2,6-difluorobenzoyl chloride to form the amide backbone.
  • Benzoylation : Introduction of the benzoyl group at the ortho position relative to the amide nitrogen.
  • Purification : Recrystallization or chromatography to isolate the final product.

Table 1: Key Synthesis Parameters

Parameter Value/Description Source
Starting Material 2,6-Difluorobenzonitrile
Reaction Temperature 240–260°C
Catalyst Not specified (aqueous hydrolysis)
Yield Up to 96.2%

Position in Contemporary Chemical Research

In modern research, this compound serves as a scaffold for studying crystallographic and electronic properties. Its planar molecular structure, stabilized by intramolecular hydrogen bonding (e.g., H1⋯F12 = 2.12 Å), enables precise analysis of intermolecular interactions. Recent studies on analogous tri-fluorinated benzamides, such as N-(2,4-difluorophenyl)-2-fluorobenzamide, reveal that fluorine atoms enhance lattice stability through C–H⋯F interactions and π-π stacking. These insights are critical for designing materials with tailored thermal and mechanical properties.

Additionally, the compound’s bromine substituent facilitates cross-coupling reactions, making it a candidate for synthesizing polycyclic aromatic hydrocarbons (PAHs) or metal-organic frameworks (MOFs). Researchers have also explored its utility in photoactive materials, where the conjugated π-system of the benzoyl group may enable light-harvesting applications.

Significance in Benzamide-Based Compound Studies

This compound exemplifies the broader importance of halogenated benzamides in chemical research. Key areas of significance include:

  • Structural Diversity : The compound’s combination of fluorine and bromine atoms introduces steric and electronic effects that influence reactivity. For instance, fluorine’s electronegativity increases the amide group’s polarity, while bromine’s bulkiness affects crystal packing.
  • Polymorphism Studies : Benzamide derivatives are historically significant for their polymorphic behavior. While this compound itself has not yet been reported as polymorphic, related compounds like benzamide (BZM) exhibit multiple crystalline forms stabilized by impurities or synthetic conditions.
  • Pharmacological Probes : Although this review excludes safety data, the structural features of benzamides are often leveraged in drug discovery. For example, substituted benzamides are investigated for their ability to modulate neurotransmitter receptors or enzyme activity.

Table 2: Comparative Analysis of Halogenated Benzamides

Compound Halogen Substituents Key Applications
2,6-Difluorobenzamide 2-F, 6-F Agrochemistry
N-(2,4-Difluorophenyl)-2-fluorobenzamide 2-F, 2',4'-F Crystallography
This compound 2-F, 6-F, 4-Br Materials science

Properties

IUPAC Name

N-(2-benzoyl-4-bromophenyl)-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12BrF2NO2/c21-13-9-10-17(14(11-13)19(25)12-5-2-1-3-6-12)24-20(26)18-15(22)7-4-8-16(18)23/h1-11H,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DACMSVAUXCZPFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12BrF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-benzoyl-4-bromophenyl)-2,6-difluorobenzamide typically involves a multi-step process. One common method includes the reaction of 2-benzoyl-4-bromophenylamine with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: N-(2-benzoyl-4-bromophenyl)-2,6-difluorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various halogenated derivatives, while hydrolysis can produce carboxylic acids and amines.

Scientific Research Applications

N-(2-benzoyl-4-bromophenyl)-2,6-difluorobenzamide has diverse applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-(2-benzoyl-4-bromophenyl)-2,6-difluorobenzamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation.

Comparison with Similar Compounds

Diflubenzuron

  • Structure: N-[[(4-chlorophenyl)amino]carbonyl]-2,6-difluorobenzamide.
  • Key Differences : Replaces the 2-benzoyl-4-bromophenyl group with a 4-chlorophenylurea linkage.
  • Properties : Classified as an environmentally hazardous substance (UN3082, Packing Group III) due to its ecological toxicity .
  • Activity : A potent chitin synthesis inhibitor used as an insecticide. The chloro substituent enhances stability but reduces halogen diversity compared to bromine in the target compound .

Hexaflumuron

  • Structure : N-[[3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl]carbamoyl]-2,6-difluorobenzamide.
  • Key Differences : Features a tetrafluoroethoxy group and dichloro substitutions, increasing electronegativity and lipophilicity.
  • Activity : Used as an insect growth regulator. The tetrafluoroethoxy group may enhance membrane permeability compared to the bromophenyl group in the target compound .

Novaluron

  • Structure: N-[[[3-Chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenyl]amino]carbonyl]-2,6-difluorobenzamide.
  • Key Differences : Incorporates a trifluoromethoxy-ethoxy chain, offering greater steric bulk and fluorine content.
  • Properties : Melting point 176°C, higher than typical benzoylureas, suggesting enhanced crystallinity due to fluorine stacking .
  • Activity : Broad-spectrum insecticide with prolonged residual activity, attributed to its trifluoromethoxy group .

Lufenuron (CGA-184699)

  • Structure : N-[[2,5-dichloro-4-(1,1,2,3,3-hexafluoropropoxy)phenyl]carbamoyl]-2,6-difluorobenzamide.
  • Key Differences : Hexafluoropropoxy substituent increases hydrophobicity and resistance to metabolic degradation.
  • Activity : Effective against Lepidoptera larvae; the hexafluoropropoxy group likely improves binding to insect chitin synthase .

Chlorfluazuron

  • Structure: N-[[[3,5-dichloro-4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]phenyl]amino]carbonyl]-2,6-difluorobenzamide.
  • Key Differences : Pyridinyloxy substituent introduces heterocyclic diversity, enhancing target specificity.
  • Activity : High efficacy against cotton pests due to synergistic effects of chloro and trifluoromethyl groups .

Structural and Functional Analysis

Substituent Effects on Bioactivity

  • Fluorine Content : The 2,6-difluorobenzamide moiety is conserved across analogs, enhancing metabolic stability and π-π stacking interactions .
  • Oxygenated Chains (e.g., tetrafluoroethoxy in Hexaflumuron): Increase solubility in lipid membranes, critical for systemic distribution in pests .

Physical Properties

Compound Melting Point (°C) Molecular Weight Key Substituents
Target Compound Not reported ~450 (estimated) 4-Bromo, 2-benzoyl
Diflubenzuron Not reported 310.68 4-Chloro
Hexaflumuron Not reported 540.65 Tetrafluoroethoxy
Novaluron 176 492.7 Trifluoromethoxy
Lufenuron Not reported 511.1 Hexafluoropropoxy

Biological Activity

N-(2-benzoyl-4-bromophenyl)-2,6-difluorobenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its antimicrobial, antifungal, and anticancer properties, alongside its mechanism of action and structure-activity relationships.

Chemical Structure and Properties

The compound features a benzamide core with a 4-bromophenyl substituent and difluoro groups at the 2 and 6 positions of the benzene ring. Its molecular formula is C15H12BrF2N, which contributes to its unique chemical properties, enhancing lipophilicity and bioavailability.

Antimicrobial and Antifungal Activity

Research has indicated that this compound exhibits significant antimicrobial and antifungal properties:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Its mechanism appears to involve the inhibition of bacterial cell wall synthesis by targeting the FtsZ protein, a critical component in bacterial cell division .
  • Antifungal Activity : In vitro studies have demonstrated activity against fungal strains such as Candida albicans, suggesting potential applications in treating fungal infections.

Anticancer Properties

This compound has been explored for its anticancer effects:

  • Mechanism of Action : The compound interacts with specific molecular targets involved in cancer cell proliferation. It is proposed to disrupt signaling pathways critical for tumor growth and survival, thereby inducing apoptosis in cancer cells .
  • Case Studies : In studies involving breast cancer cell lines, the compound exhibited dose-dependent cytotoxicity. For instance, at concentrations of 10 µM and above, significant reductions in cell viability were observed .

Structure-Activity Relationship (SAR)

The presence of halogen substituents (bromine and fluorine) plays a pivotal role in enhancing the biological activity of this compound. The fluorine atoms improve hydrophobic interactions with target proteins, increasing binding affinity and potency against microbial pathogens .

Comparison of Similar Compounds

The following table summarizes key features of this compound compared to structurally related compounds:

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compoundC15H12BrF2NBromine & fluorine substitutionAntimicrobial & anticancer
N-(4-chlorophenyl)-2,6-difluorobenzamideC14H11ClF2NChlorine instead of bromineModerate antimicrobial activity
N-(3-methoxyphenyl)-2,6-difluorobenzamideC15H13F2NMethoxy group presentLower activity than brominated

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-benzoyl-4-bromophenyl)-2,6-difluorobenzamide?

  • Methodology : Synthesis typically involves coupling a benzoyl chloride derivative with a substituted aniline. For analogs like N-(4-chlorophenyl)-2,6-difluorobenzamide, nucleophilic substitution (e.g., replacing bromine with amines) is common in polar aprotic solvents like DMSO . Multi-step protocols may require protecting groups to prevent undesired side reactions.
  • Key Considerations : Optimize reaction temperature (80–120°C) and stoichiometry to enhance yields. Monitor intermediates via TLC or HPLC .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Primary Methods :

  • NMR : Confirm substitution patterns (e.g., bromine at C4, fluorine at C2/C6) via 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR .
  • X-ray Crystallography : Resolve crystal packing and dihedral angles (e.g., 78.6° between aromatic rings in analogs) using Bruker SMART APEX CCD diffractometers .
  • Mass Spectrometry : Validate molecular weight (e.g., via ESI-MS) .

Q. What are the hydrolysis products of This compound under varying conditions?

  • Acidic Hydrolysis : Cleaves the amide bond to yield 2-benzoyl-4-bromoaniline and 2,6-difluorobenzoic acid.
  • Basic Hydrolysis : Produces the same products but may require harsher conditions (e.g., NaOH/EtOH reflux) .

Advanced Research Questions

Q. How can computational modeling predict the biological targets of this compound?

  • Methodology :

Pharmacophore Modeling : Identify critical functional groups (e.g., benzoyl and difluorobenzamide moieties) for target binding .

Molecular Docking : Simulate interactions with receptors (e.g., VEGFR2) using software like AutoDock. For analogs, hydrogen bonds with Cys917 (2 Å) and hydrophobic interactions with Val914/Leu838 are stabilizing .

ADMET Prediction : Assess toxicity (e.g., hepatotoxicity via Ames test analogs) .

Q. How can crystallographic disorder in halogenated benzamides be addressed during refinement?

  • Case Study : In N-[3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl]-2,6-difluorobenzamide, disordered -CHF2_2 groups (occupancy ratio 0.67:0.33) were resolved using SHELXL.
  • Strategies :

  • Apply restraints (e.g., SIMU/DELU) to thermal parameters.
  • Use twin refinement for non-merohedral twinning .

Q. What strategies resolve contradictions in biological assay data across studies?

  • Approach :

  • Dose-Response Analysis : Verify EC50_{50}/IC50_{50} values across multiple concentrations. For example, diflubenzuron analogs show low aquatic toxicity at recommended doses but hepatotoxicity at high concentrations .
  • Orthogonal Assays : Confirm anti-angiogenic activity via both in vitro (HUVEC proliferation) and in vivo (zebrafish models) methods .

Q. How can reaction yields be optimized in multi-step syntheses of halogenated benzamides?

  • Variables :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions .
  • Catalysts : Pd-based catalysts improve coupling efficiency in aryl halide intermediates .
  • Workup : Use column chromatography with gradients (e.g., hexane/EtOAc) to isolate pure products .

Safety and Handling

Q. What safety precautions are recommended given structural analogs' toxicity profiles?

  • Hazards :

  • Environmental : Classified as UN3082 (environmentally hazardous substance) with marine pollutant potential .
  • Health : Prolonged exposure may affect liver/spleen (observed in rodent studies of diflubenzuron analogs) .
    • Mitigation : Use fume hoods, PPE (gloves/lab coats), and waste disposal compliant with OSHA standards .

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